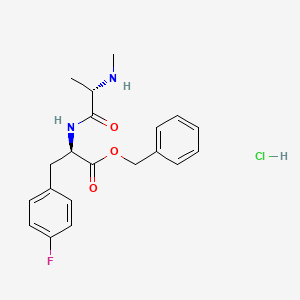

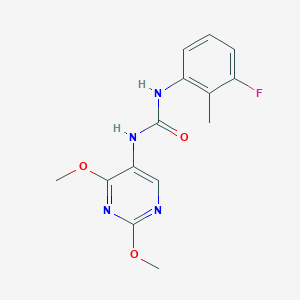

![molecular formula C8H10N4 B2478857 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine CAS No. 1547112-69-5](/img/structure/B2478857.png)

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is a chemical compound with the CAS Number: 1547112-69-5 . It has a molecular weight of 162.19 and its IUPAC name is 1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethan-1-amine . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4/c1-6(9)7-2-3-12-5-10-11-8(12)4-7/h2-6H,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Metal-Free Synthesis

A method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, closely related to 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine, involves metal-free oxidative N-N bond formation. This approach offers a convenient construction of the triazolopyridine skeleton with short reaction times and high yields (Zheng et al., 2014).

Efficient Synthesis with N-Chlorosuccinimide

Triazolopyridines have been synthesized using chlorinated agent NCS under mild conditions. This efficient synthesis process aids in the creation of compounds with potential pharmaceutical applications (El-Kurdi et al., 2021).

Synthesis of Oxadiazol-Containing Derivatives

A novel method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed. This approach produces a diverse set of analogs and has potential for pharmacological applications (Karpina et al., 2019).

Iodine(III)-Mediated Synthesis for Antimicrobial Use

A synthesis method utilizing iodine(III) for creating 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines was developed, with a focus on their potential antimicrobial applications (Prakash et al., 2011).

Biological Applications and Properties

Amide Derivatives with Biological Activities

Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been synthesized, exhibiting a range of biological activities like antimicrobial, antifungal, anticancer, and gastrointestinal therapeutic effects (Gandikota et al., 2017).

Herbicidal Activity

Novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives have shown significant herbicidal activity, with potential for agricultural applications (Liu et al., 2015).

Electroluminescent Properties for OLEDs

[1,2,4]-Triazolo[4,3-a]-pyridine-based materials have been developed for use in red phosphorescent organic light-emitting diodes (PhOLEDs), highlighting their potential in electronics (Kang et al., 2017).

Inhibitors for Hypoxia-Inducible Factor Prolylhydroxylase Domain-1

Compounds based on 1,2,4-Triazolo[4,3-a]pyridine have been identified as inhibitors of the PHD-1 enzyme, showing a novel binding mode that could be relevant in pharmacological research (Ahmed et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inhibiting the kinase activities of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways mediated by these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further suppressing the growth of cancer cells .

Propiedades

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6(9)7-2-3-12-5-10-11-8(12)4-7/h2-6H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRBEAIKXQKVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=NN=CN2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

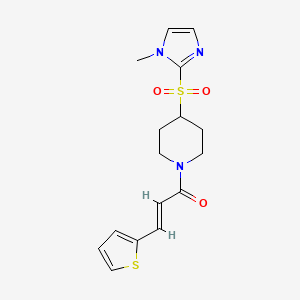

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)

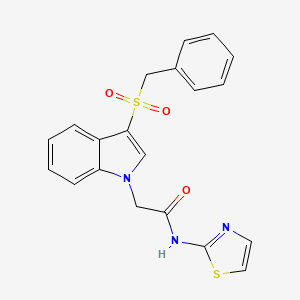

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)

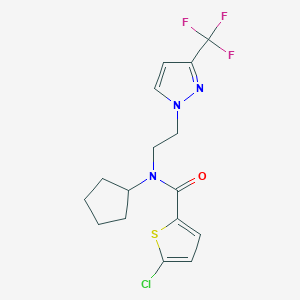

![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)

![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)

![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)

![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)